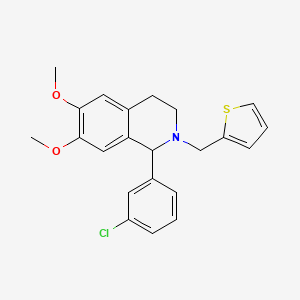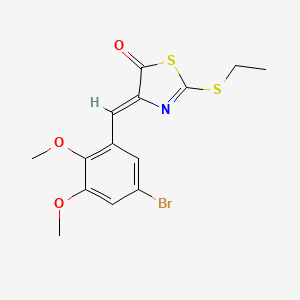
3-methyl-2-(2-phenylethyl)-1,3-benzothiazol-3-ium iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-methyl-2-(2-phenylethyl)-1,3-benzothiazol-3-ium iodide (MBI) is a fluorescent dye that has been extensively used in scientific research. It is a water-soluble cationic dye that can be used in a variety of applications, including bioimaging, staining, and labeling of biomolecules.
作用机制
The mechanism of action of 3-methyl-2-(2-phenylethyl)-1,3-benzothiazol-3-ium iodide is based on its interaction with biological molecules. 3-methyl-2-(2-phenylethyl)-1,3-benzothiazol-3-ium iodide is a cationic dye that can bind to negatively charged molecules such as DNA, RNA, and proteins. The binding of 3-methyl-2-(2-phenylethyl)-1,3-benzothiazol-3-ium iodide to these molecules alters their optical properties, resulting in fluorescence emission. The intensity of fluorescence emission is proportional to the amount of 3-methyl-2-(2-phenylethyl)-1,3-benzothiazol-3-ium iodide bound to the biological molecules.
Biochemical and Physiological Effects:
3-methyl-2-(2-phenylethyl)-1,3-benzothiazol-3-ium iodide has been shown to have low toxicity and does not interfere with cellular processes. It is rapidly taken up by cells and can be used for live-cell imaging. 3-methyl-2-(2-phenylethyl)-1,3-benzothiazol-3-ium iodide has been shown to be stable under physiological conditions and does not undergo photobleaching, making it an ideal tool for long-term imaging experiments.
实验室实验的优点和局限性
3-methyl-2-(2-phenylethyl)-1,3-benzothiazol-3-ium iodide has several advantages for lab experiments. It is a highly sensitive fluorescent dye that can detect low concentrations of biomolecules. It is also water-soluble, which makes it easy to use in biological assays. However, 3-methyl-2-(2-phenylethyl)-1,3-benzothiazol-3-ium iodide has some limitations. It is not suitable for use in vivo due to its cationic nature, which can cause toxicity and interfere with cellular processes. It also has a limited excitation wavelength, which can limit its use in multicolor imaging experiments.
未来方向
There are several future directions for the use of 3-methyl-2-(2-phenylethyl)-1,3-benzothiazol-3-ium iodide in scientific research. One direction is the development of 3-methyl-2-(2-phenylethyl)-1,3-benzothiazol-3-ium iodide derivatives with improved optical properties and biocompatibility. Another direction is the use of 3-methyl-2-(2-phenylethyl)-1,3-benzothiazol-3-ium iodide in the development of biosensors for the detection of biomolecules. 3-methyl-2-(2-phenylethyl)-1,3-benzothiazol-3-ium iodide can also be used in the development of imaging probes for the diagnosis of diseases such as cancer and neurodegenerative diseases.
Conclusion:
In conclusion, 3-methyl-2-(2-phenylethyl)-1,3-benzothiazol-3-ium iodide is a fluorescent dye that has been extensively used in scientific research. It has unique optical properties that make it an ideal tool for bioimaging, staining, and labeling of biomolecules. 3-methyl-2-(2-phenylethyl)-1,3-benzothiazol-3-ium iodide has low toxicity, is stable under physiological conditions, and can be used for long-term imaging experiments. However, it has some limitations, such as its cationic nature, which can cause toxicity in vivo. There are several future directions for the use of 3-methyl-2-(2-phenylethyl)-1,3-benzothiazol-3-ium iodide in scientific research, including the development of 3-methyl-2-(2-phenylethyl)-1,3-benzothiazol-3-ium iodide derivatives and the use of 3-methyl-2-(2-phenylethyl)-1,3-benzothiazol-3-ium iodide in the development of biosensors and imaging probes.
合成方法
3-methyl-2-(2-phenylethyl)-1,3-benzothiazol-3-ium iodide can be synthesized by reacting 2-phenylethylamine and 2-mercaptobenzothiazole with methyl iodide. The reaction yields a yellow solid that can be purified by recrystallization. The purity of 3-methyl-2-(2-phenylethyl)-1,3-benzothiazol-3-ium iodide can be confirmed by thin-layer chromatography and nuclear magnetic resonance spectroscopy.
科学研究应用
3-methyl-2-(2-phenylethyl)-1,3-benzothiazol-3-ium iodide has been widely used in scientific research due to its unique optical properties. It is a fluorescent dye that emits bright yellow-green fluorescence upon excitation with UV light. This property makes it an ideal tool for bioimaging, staining, and labeling of biomolecules. 3-methyl-2-(2-phenylethyl)-1,3-benzothiazol-3-ium iodide has been used to label proteins, nucleic acids, and lipids in cells and tissues. It has also been used to detect amyloid fibrils, which are associated with neurodegenerative diseases.
属性
IUPAC Name |
3-methyl-2-(2-phenylethyl)-1,3-benzothiazol-3-ium;iodide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16NS.HI/c1-17-14-9-5-6-10-15(14)18-16(17)12-11-13-7-3-2-4-8-13;/h2-10H,11-12H2,1H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFQVPYHUFQYOME-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=C(SC2=CC=CC=C21)CCC3=CC=CC=C3.[I-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16INS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-2-(2-phenylethyl)-1,3-benzothiazol-3-ium;iodide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-chloro-N-(2,3-dichlorophenyl)-3-{[(3,4-dimethylphenyl)amino]sulfonyl}benzamide](/img/structure/B5184498.png)
![4-bromo-N-[1-(3,4-dimethoxyphenyl)ethyl]benzamide](/img/structure/B5184500.png)


![N~1~-allyl-N~2~-(4-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B5184525.png)
![(3aS*,5S*,9aS*)-5-(6-chloro-2H-chromen-3-yl)-2-(2-methylbenzyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5184530.png)
![N-methyl-5-{[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B5184536.png)


![1-{6-[4-methyl-3-(4-morpholinylsulfonyl)phenyl]-3-pyridazinyl}azepane](/img/structure/B5184560.png)

![N-{2,2,2-trichloro-1-[(4-methylphenyl)amino]ethyl}-2-thiophenecarboxamide](/img/structure/B5184582.png)